molecular formula C17H17N5O2 B3011711 8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-45-4

8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3011711
CAS RN: 887465-45-4
M. Wt: 323.356
InChI Key: GXCKIJFKHGTENS-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as EI, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. EI belongs to the class of imidazopurine derivatives and has been shown to exhibit significant pharmacological effects in various experimental models.

Scientific Research Applications

Neurological Health Modulation

The gut microbiome-derived metabolites, such as those related to 4-ethylphenol, have been implicated in modulating neurological health and function. Research suggests that these metabolites may influence conditions like autism by affecting anxiety phenotypes. Future research could explore interventions to reduce the flux of such metabolites from the gut into the body, potentially addressing neurological impacts .

Antitumor Activity

Imidazole derivatives, including those similar to the compound , have been synthesized and tested for their cytotoxic potency against human cancer cell lines. The structure-activity relationship of these compounds provides insights into their potential as antitumor agents. The most active derivatives have shown inhibitory effects on cervical and bladder cancer cell lines .

Antibacterial Activity

Substituents like 4-ethylphenyl have been incorporated into molecular structures to enhance antibacterial activity. This strategy is part of efforts to mitigate resistance against available antibiotic therapies. The compound’s derivatives could be explored for their efficacy against bacteria of clinical interest .

Synthesis Methodology Advancements

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules used in everyday applications. The compound’s derivatives could contribute to the development of new synthetic methodologies, emphasizing functional group compatibility and substitution patterns .

Versatility in Medicine and Industry

Imidazole derivatives are known for their versatility, finding applications in medicine, synthetic chemistry, and industry. They play a pivotal role in the synthesis of biologically active molecules, such as drugs with anticancer, anti-inflammatory, and antimicrobial properties. The compound’s derivatives could be utilized in green chemistry and organometallic catalysis, extending their application as ionic liquids and N-heterocyclic carbenes .

Pharmacological Insights

Imidazole hybrids, including derivatives of the compound, have been studied for their pharmacological activities. Some derivatives have shown strong activity against various bacterial strains, indicating their potential as therapeutic agents. The compound’s derivatives could be further explored for their role in key enzymatic pathways and their effects on bacterial growth .

properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-4-11-5-7-12(8-6-11)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCKIJFKHGTENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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